Gestonorone

概要

準備方法

ゲストノロンの合成は、エストロン誘導体から始まり、いくつかの段階を必要とします。 一般的な方法の1つは、エストロン誘導体のエチニル化、それに続くアシル化および臭素化反応です . このプロセスには次の手順が含まれます。

エチニル化: エストロン誘導体は17位でエチニル化されます。

アシル化: 17-ヒドロキシル基はアシル化されます。

臭素化: エチニル基はN-ブロモアセトアミドを使用して臭素化されます。

脱臭素化: この化合物は亜鉛と酢酸の存在下で脱臭素化されます。

還元: この化合物は液体アンモニア中でカルシウム金属で還元されます。

異性化: イソプレグナン側鎖は酢酸中で異性化されます.

化学反応の分析

ゲストノロンは、次のようなさまざまな化学反応を起こします。

還元: C5、C3、およびC20の位置での還元.

酸化: 酸化反応が起こり、さまざまな代謝物が生成されます。

置換: ステロイド骨格のさまざまな位置での置換反応。これらの反応に使用される一般的な試薬には、亜鉛、酢酸、カルシウム金属、およびN-ブロモアセトアミドが含まれます.

科学研究の応用

ゲストノロンは、さまざまな分野の応用について広く研究されてきました。

医学: 良性前立腺肥大症や子宮内膜癌の治療に使用されています.

生物学: ホルモン受容体と細胞経路への影響が研究されています。

化学: ステロイド化学と反応を研究するためのモデル化合物として使用されています。

科学的研究の応用

Medical Applications

1. Treatment of Benign Prostatic Hyperplasia (BPH)

Gestonorone caproate has been utilized in the management of benign prostatic hyperplasia. Clinical studies have demonstrated its effectiveness in reducing prostate volume and alleviating urinary symptoms associated with BPH. A randomized study indicated that this compound caproate significantly improved urinary flow rates and reduced residual urine volume in patients with early-stage BPH .

2. Management of Endometrial Cancer

this compound caproate is also used in the palliative treatment of endometrial cancer. It functions by exerting antigonadotropic effects, which suppress the production of sex hormones that can fuel cancer growth. Studies have shown that it can be effective when used in combination with other chemotherapeutic agents, such as cyclophosphamide .

3. Other Potential Uses

- Ovarian Cancer: There is preliminary evidence suggesting that this compound caproate may have antiproliferative effects on ovarian cancer cells in vitro, indicating a potential role in ovarian cancer therapy .

- Menstrual Cycle-Related Conditions: The compound has been studied for its efficacy in treating menstrual cycle-related mouth ulcers, although further research is needed to establish definitive clinical guidelines .

Case Studies

Safety Profile

While this compound caproate is generally well-tolerated, some side effects have been reported, including:

作用機序

ゲストノロンは、プロゲステロンなどのプロゲステロンの生体標的であるプロゲステロン受容体のアゴニストとして作用します . ゲストノロンはプロゲステロン受容体に結合し、遺伝子発現や細胞機能の調節に関与するさまざまな細胞経路の活性化につながります。 このメカニズムは、前立腺肥大症や子宮内膜癌の治療における治療効果にとって重要です .

類似の化合物との比較

ゲストノロンは、プロゲステロン、17α-ヒドロキシプロゲステロン、および19-ノルプロゲステロンなどの他のプロゲステロンに似ています . ゲストノロンは、プロゲステロン受容体への特異的な結合親和性や独自の代謝経路など、ユニークな特性を持っています . 類似の化合物には以下が含まれます。

プロゲステロン: より広範囲のホルモン活性を有する天然のプロゲステロンです。

17α-ヒドロキシプロゲステロン: ゲストノロンと比較して、プロゲステロン受容体への親和性が低い合成プロゲステロンです.

19-ノルプロゲステロン: 異なる代謝および薬理学的特性を持つ別の合成プロゲステロンです.

ゲストノロンのユニークな結合親和性と代謝プロファイルは、医学および科学研究において貴重な化合物となっています。

類似化合物との比較

Gestonorone is similar to other progestins such as progesterone, 17α-hydroxyprogesterone, and 19-norprogesterone . it has unique properties, including its specific binding affinity to the progesterone receptor and its distinct metabolic pathways . Similar compounds include:

Progesterone: A natural progestogen with a broader range of hormonal activities.

17α-Hydroxyprogesterone: A synthetic progestin with lower affinity for the progesterone receptor compared to this compound.

19-Norprogesterone: Another synthetic progestin with different metabolic and pharmacological properties.

This compound’s unique binding affinity and metabolic profile make it a valuable compound in medical and scientific research.

生物活性

Gestonorone, specifically in its caproate form, is a synthetic progestogen that exhibits significant biological activity primarily through its action as an agonist of the progesterone receptor. It is utilized in various therapeutic contexts, including the treatment of benign prostatic hypertrophy and endometrial cancer. This article delves into the biological activity of this compound, highlighting its pharmacodynamics, effects on hormone levels, and potential therapeutic applications.

Pharmacodynamics

This compound caproate is recognized for its potent progestogenic activity, being approximately 20 to 25 times more effective than natural progesterone in animal models. In humans, it is reported to be 5 to 10 times more potent than hydroxyprogesterone caproate . Its primary mechanism involves:

- Progesterone Receptor Agonism : this compound binds to and activates progesterone receptors, leading to various downstream effects.

- Antigonadotropic Activity : It significantly suppresses the production of sex hormones like testosterone and estradiol. For instance, a study indicated a 75% reduction in testosterone levels in men receiving 400 mg/week intramuscularly .

Table 1: Comparison of Potency

| Compound | Potency Relative to Progesterone |

|---|---|

| This compound Caproate | 20-25 times |

| Hydroxyprogesterone Caproate | 5-10 times |

Hormonal Suppression

This compound caproate's antigonadotropic effects have been well-documented. In clinical studies, it has shown the ability to suppress testosterone levels effectively without altering luteinizing hormone levels significantly . This characteristic makes it a useful agent in treating conditions like prostate cancer.

Effects on Prostate and Seminal Vesicles

Research has demonstrated that this compound caproate can reduce the weights of the prostate gland and seminal vesicles by 40% to 70% in animal models. This reduction is attributed both to its hormonal suppression effects and direct actions on these tissues . In vitro studies suggest that this compound impedes the uptake of testosterone into the prostate, further contributing to its therapeutic efficacy against prostate-related conditions .

Anticancer Activity

This compound caproate has shown promise in anticancer applications, particularly against ovarian cancer cells. It exhibits direct antiproliferative effects on these cells when tested in vitro . Additionally, some studies indicate that this compound may act as a weak aromatase inhibitor, which could enhance its anticancer properties by reducing estrogen synthesis .

Treatment of Benign Prostatic Hyperplasia (BPH)

This compound caproate has been employed in managing BPH due to its ability to lower testosterone levels and reduce prostate size. A clinical investigation involving patients with BPH demonstrated significant improvements in symptoms following treatment with this compound caproate .

Hormonal Therapy for Endometrial Cancer

In patients with endometrial cancer, this compound's progestogenic properties have been utilized as part of hormonal therapy regimens. Studies suggest that it can help manage tumor growth by modulating hormone levels effectively .

特性

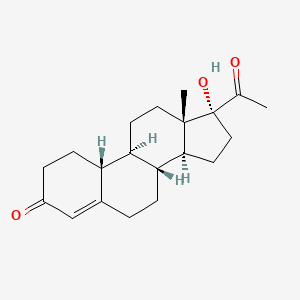

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O3/c1-12(21)20(23)10-8-18-17-5-3-13-11-14(22)4-6-15(13)16(17)7-9-19(18,20)2/h11,15-18,23H,3-10H2,1-2H3/t15-,16+,17+,18-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTFUITFQDGVJSK-XGXHKTLJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50175631 | |

| Record name | Gestonorone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50175631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2137-18-0 | |

| Record name | Gestonorone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2137-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gestonorone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002137180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gestonorone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13230 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Gestonorone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50175631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gestonorone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.708 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GESTONORONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4G605B7VP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Gestonorone caproate?

A1: this compound caproate primarily acts as an inhibitor of the 5α-reductase enzyme. [, ] This enzyme is responsible for converting testosterone to dihydrotestosterone (DHT), a more potent androgen. [, ]

Q2: How does inhibiting 5α-reductase impact prostatic tissue?

A2: By inhibiting 5α-reductase, this compound caproate reduces the conversion of testosterone to DHT in prostatic tissue. [, ] Since DHT plays a significant role in prostatic cell growth, this inhibition can lead to a reduction in prostate size. [, , ]

Q3: Beyond prostatic tissue, what other effects does this compound caproate exert?

A3: this compound caproate can also suppress luteinizing hormone (LH) levels in the plasma and serum. [] This effect has been observed with both daily and alternate-day administration of the drug. []

Q4: Does this compound caproate influence testosterone turnover in renal cell carcinoma?

A4: Research suggests that this compound caproate does not significantly impact testosterone turnover in renal cell carcinoma. [] This is because the drug primarily targets the reductive pathway of testosterone metabolism, which is less active in renal cell carcinoma compared to normal kidney tissue. []

Q5: What is the molecular formula and weight of this compound caproate?

A5: While the provided abstracts don't explicitly mention the molecular formula and weight, this compound caproate is a 19-nortestosterone derivative. Further research is needed to obtain this specific information.

Q6: Is there any information available about the spectroscopic data of this compound caproate?

A6: The provided abstracts do not contain details about the spectroscopic data of this compound caproate.

Q7: How is this compound caproate administered, and what is its typical dosage regimen?

A7: While this Q&A focuses on the scientific aspects and avoids dosage information, research shows various administration routes and dosages for this compound caproate. Further research into specific studies is recommended for a comprehensive understanding of these aspects.

Q8: How does this compound caproate impact the hypophyseal-gonadal axis in males?

A8: Studies suggest that unlike other antiandrogens like cyproterone acetate, this compound caproate does not seem to affect the hypophyseal-gonadal axis or spermatogenesis in males. []

Q9: What in vitro models have been used to study the effects of this compound caproate?

A9: Researchers have employed in vitro models, such as incubating cancerous prostate tissue with tritiated testosterone and varying concentrations of this compound caproate. [] This method helps in analyzing testosterone metabolism and the drug's suppressive effects on 5α-reductase activity. []

Q10: What is the impact of this compound caproate on macrophage Fc gamma receptors?

A10: Research indicates that treatment with this compound caproate can decrease the expression of Fc gamma receptors on macrophages. [] This effect might be relevant for understanding the drug's potential in modulating immune responses. []

Q11: Are there any reported side effects associated with this compound caproate treatment?

A11: While this Q&A focuses on the scientific aspects and avoids discussing side effects, some studies mention potential side effects. It is crucial to consult comprehensive research articles and clinical trial data for a complete understanding of the safety profile of this compound caproate.

Q12: Are there any specific drug delivery strategies being explored for this compound caproate?

A12: The provided research abstracts do not elaborate on specific drug delivery strategies employed for this compound caproate.

Q13: Have any biomarkers been identified to predict the efficacy of this compound caproate treatment?

A13: The provided research abstracts do not mention any specific biomarkers associated with the efficacy of this compound caproate treatment.

Q14: What research tools and resources are valuable for studying this compound caproate?

A14: Various techniques, including in vitro cell culture systems, animal models, and clinical trials, are crucial for studying the effects and mechanisms of action of this compound caproate. Additionally, tools for genomic analysis, such as genome-wide association studies (GWAS), can provide insights into the genetic factors influencing the drug's efficacy and potential applications in conditions like benign prostatic hyperplasia (BPH). []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。